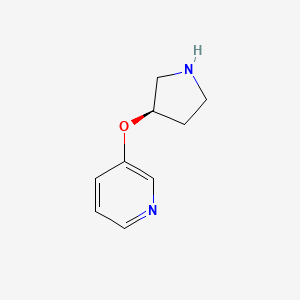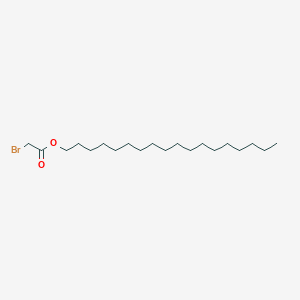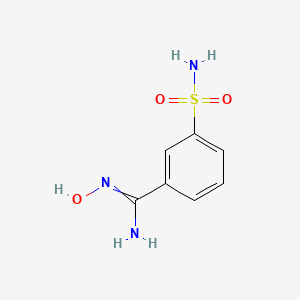
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide is a chemical compound known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a hydroxyl group, a sulfamoyl group, and a benzamidine moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-sulfamoylbenzene-1-carboximidamide typically involves the reaction of 3-sulfamoyl-benzamidine with hydroxylating agents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfamoyl group can be reduced to form sulfide derivatives.
Substitution: The benzamidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide has found extensive applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of certain enzymes, making it valuable in biochemical studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of N-hydroxy-3-sulfamoylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and sulfamoyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The benzamidine moiety enhances the compound’s affinity for its targets, ensuring effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxy-4-sulfamoyl-benzamidine
- N-hydroxy-2-sulfamoyl-benzamidine
- N-hydroxy-3-sulfamoyl-toluamidine
Uniqueness
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique electronic and steric properties. This distinct structure enhances its reactivity and binding affinity compared to similar compounds, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H9N3O3S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
N'-hydroxy-3-sulfamoylbenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |
InChI-Schlüssel |
SAFFNQHRAGHQFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


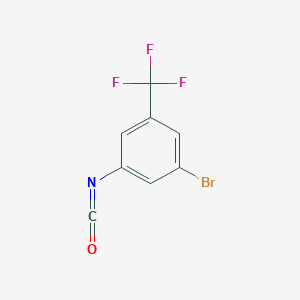
![2-Propanone, 1-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B8607093.png)
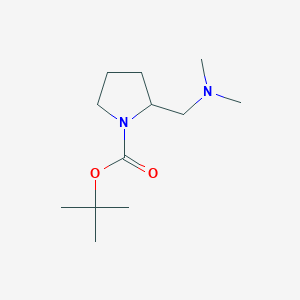
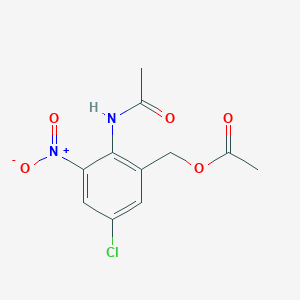
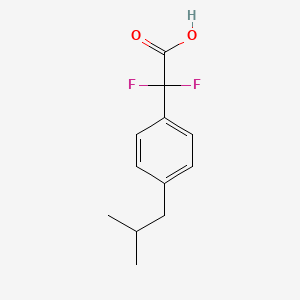
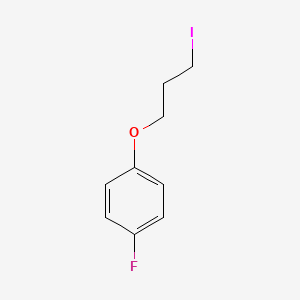
![({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine](/img/structure/B8607132.png)
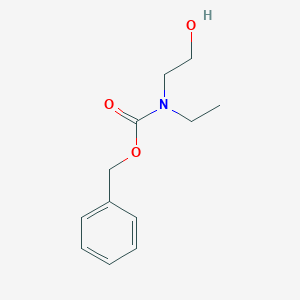
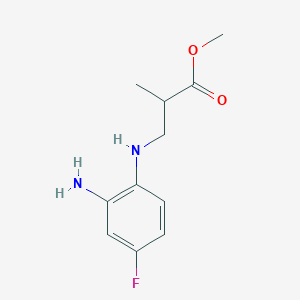
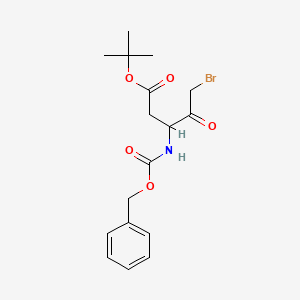
![2-[4-(Imidazol-1-yl)phenoxy]ethylamine](/img/structure/B8607151.png)
![[(3-Phenylacryloyl)oxy]acetic acid](/img/structure/B8607157.png)
